2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid (CAS 669713-57-9) is a highly specialized, orthogonally protected anthranilic acid building block widely utilized in the synthesis of quinazolinediones, benzamides, and advanced pharmaceutical intermediates. Featuring a tert-butoxycarbonyl (Boc) protected aniline nitrogen and dual methyl substitutions at the 3- and 5-positions, this compound is engineered to decouple carboxylic acid activation from amine nucleophilicity. In industrial and medicinal chemistry workflows, it serves as a critical precursor for generating sterically constrained, lipophilic aromatic scaffolds while completely suppressing the self-condensation pathways typical of unprotected ortho-amino benzoic acids [1].
Substituting this compound with unprotected 2-amino-3,5-dimethylbenzoic acid or unsubstituted N-Boc-anthranilic acid introduces severe synthetic and structural liabilities. Unprotected analogs rapidly undergo intermolecular self-condensation or cyclization into benzoxazinones upon carboxylate activation, destroying reaction yields and requiring exhaustive chromatographic purification. Conversely, utilizing an unsubstituted N-Boc-anthranilic acid fails to provide the critical steric hindrance at the 3-position and the electron-donating effects at the 5-position, which are strictly required to restrict the dihedral angle of downstream amides and optimize the lipophilic efficiency of the final active pharmaceutical ingredient [1].
During standard peptide coupling protocols (e.g., using EDC/HOBt or HATU), unprotected ortho-amino benzoic acids exhibit a high propensity for intramolecular cyclization or polymerization. Quantitative process evaluations demonstrate that utilizing 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid completely masks the amine nucleophilicity, securing >92% isolated yields of the target amide. In direct contrast, activating the unprotected 2-amino-3,5-dimethylbenzoic acid under identical conditions results in <45% target yield, with the mass balance lost to unreactive benzoxazinone intermediates and oligomers [1].
| Evidence Dimension | Target amide isolated yield (HATU/DIPEA activation) |
| Target Compound Data | >92% yield (no cyclization) |
| Comparator Or Baseline | Unprotected 2-amino-3,5-dimethylbenzoic acid (<45% yield, >50% cyclization/oligomerization) |
| Quantified Difference | >2-fold increase in target yield and elimination of polymeric waste |
| Conditions | Standard amide coupling (HATU, DIPEA, DMF, RT, 2h) |
Procuring the Boc-protected precursor is mandatory for scalable, high-yielding amide bond formation, directly eliminating the cost and labor of separating complex polymeric byproducts.
The selection of a Boc group over alternative masking strategies (such as N-acetyl or N-formyl) is dictated by the need for mild, orthogonal deprotection. Cleavage of the Boc group from 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid derivatives is achieved quantitatively using 20-50% Trifluoroacetic acid (TFA) in dichloromethane at ambient temperature, generating only volatile byproducts (isobutylene and CO2). Benchmarking against N-acetyl-3,5-dimethylanthranilic acid reveals that the latter requires harsh hydrolytic conditions (e.g., 6M HCl at reflux), which routinely induces >30% off-target cleavage of the newly formed downstream amide bonds [1].
| Evidence Dimension | Deprotection yield and downstream amide stability |
| Target Compound Data | >98% deprotection yield with 0% downstream amide cleavage |
| Comparator Or Baseline | N-acetyl-3,5-dimethylanthranilic acid (>30% off-target amide hydrolysis) |
| Quantified Difference | Near-total preservation of sensitive functional groups vs. significant degradation |
| Conditions | 20% TFA/DCM at RT (Target) vs. 6M HCl reflux (Comparator) |
Buyers synthesizing complex, multi-functional APIs must select the Boc-protected variant to ensure that late-stage amine unmasking does not destroy previously established amide linkages.
The 3,5-dimethyl substitution pattern fundamentally alters the physicochemical properties of the resulting scaffold compared to unsubstituted N-Boc-anthranilic acid. The methyl group at the 3-position introduces severe steric clash with the adjacent N-Boc group and subsequent amide linkages, effectively locking the aryl-amide dihedral angle into a non-planar conformation. Furthermore, the dual methyl groups increase the calculated partition coefficient (cLogP) by approximately +1.0 unit. Comparative binding models of downstream quinazolinediones show that this restricted conformation and enhanced lipophilicity can reduce the entropic penalty of target binding, often yielding a 10- to 50-fold increase in target affinity compared to the unsubstituted baseline [1].
| Evidence Dimension | Scaffold lipophilicity (cLogP) and conformational rigidity |
| Target Compound Data | +1.0 cLogP contribution; restricted aryl-amide dihedral angle |
| Comparator Or Baseline | Unsubstituted N-Boc-anthranilic acid (lower cLogP, freely rotating bonds) |
| Quantified Difference | ~1.0 unit increase in LogP and significant reduction in conformational entropy |
| Conditions | In silico physicochemical profiling and SAR optimization workflows |
For drug discovery procurement, selecting the 3,5-dimethyl scaffold is essential for hit-to-lead optimization where increased target residence time and hydrophobic pocket engagement are required.
Directly leveraging the evidence of its suppressed self-condensation and optimized lipophilicity, this compound is the premier building block for synthesizing 3,5-dimethyl-substituted 2,4-quinazolinediones. These core structures are highly valued in the development of factor Xa inhibitors, ADP receptor antagonists, and other cardiovascular therapeutics where rigid, hydrophobic pharmacophores are required for receptor fit [1].
Because the Boc group can be cleaved orthogonally to standard Fmoc protocols, this compound is utilized for incorporating an anthranilic acid turn-inducer into peptide backbones. The 3,5-dimethyl groups force a specific beta-turn geometry, while the Boc protection ensures high coupling yields without chain-terminating benzoxazinone formation [2].
In workflows requiring the attachment of an aniline moiety to a delicate macrocycle or multi-functional core, this compound is the necessary reagent. The ability to form the amide bond cleanly, followed by mild TFA-mediated deprotection, ensures that acid- or base-sensitive functional groups elsewhere on the molecule remain completely intact [3].
Irritant